molecular formula C7H10N4 B034467 3-(Pyrrolidin-1-yl)-1,2,4-triazine CAS No. 110829-36-2

3-(Pyrrolidin-1-yl)-1,2,4-triazine

Cat. No.: B034467
CAS No.: 110829-36-2
M. Wt: 150.18 g/mol
InChI Key: YNSURLSIKKBOSL-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)-1,2,4-triazine is a substituted 1,2,4-triazine derivative characterized by a pyrrolidine ring (a five-membered secondary amine) attached to the triazine core at position 2. The pyrrolidine substituent imparts distinct electronic and steric properties to the molecule, influencing its reactivity, stability, and biological activity. 1,2,4-Triazines are heterocyclic compounds with applications in medicinal chemistry (e.g., antiviral, antitumor agents), materials science (e.g., dyes, coordination complexes), and agrochemicals (e.g., herbicides) . The substitution pattern on the triazine ring significantly modulates these properties, making comparative studies with analogous compounds critical for structure-activity relationship (SAR) analyses.

Biological Activity

3-(Pyrrolidin-1-yl)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various research findings.

Chemical Structure and Synthesis

This compound is characterized by a triazine ring substituted with a pyrrolidine moiety. The synthesis of this compound typically involves the reaction of pyrrolidine with appropriate triazine precursors. Various synthetic pathways have been optimized to enhance yield and purity, with some studies reporting yields between 87% to 94% for related derivatives .

Biological Activity Overview

The biological activity of this compound derivatives has been extensively studied, particularly their antimicrobial and anticancer properties. The following sections detail the findings from various studies.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives:

  • Antibiotic Efficacy : A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives exhibited promising activity against drug-resistant strains of Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis at non-cytotoxic concentrations .
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
22hStaphylococcus aureus15 μM
12jMycobacterium tuberculosis47 μM

These findings suggest that modifications in the aryl substituents significantly influence the antibacterial potency.

Antifungal Activity

In addition to antibacterial properties, studies have also evaluated the antifungal activity of related triazine compounds:

  • In Vitro Testing : Compounds were tested against various fungal strains such as Candida albicans, Fusarium oxysporum, and Aspergillus niger. Results indicated varying degrees of antifungal activity, with some derivatives showing effective inhibition at low concentrations .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

  • Cell Line Studies : Research involving human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that certain derivatives exhibited cytotoxic effects. However, specific compounds did not show significant kinase inhibition which is often a target for anticancer drugs .
CompoundCell LineObserved Activity
AcyclonucleosidesMCF-7 (breast cancer)No significant cytotoxicity observed
Pyrazolo derivativesK562 (leukemia)Moderate inhibition of cell growth

Case Study 1: Antibiotic Development

A study focused on lead optimization for developing novel antibiotics highlighted the effectiveness of certain triazine derivatives against resistant bacterial strains. The synthesized compounds were screened using high-throughput methods that led to the identification of several promising candidates with potent antibacterial activity .

Case Study 2: Anticancer Screening

Another investigation assessed a series of pyrazolo[4,3-e][1,2,4]triazines for their anticancer properties. Although some compounds showed activity against specific cancer cell lines, they lacked significant inhibition against key protein kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(heteroaryl)-1,2,4-triazine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis often involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, 3-(pyridin-2-yl)-1,2,4-triazines are synthesized via cyclization of pyridine-2-carbaldehyde derivatives with hydrazine analogs under reflux in acetic acid . Optimization includes temperature control (e.g., 80–100°C) and stoichiometric adjustments to minimize byproducts. Purity is confirmed via melting point analysis, elemental composition, and FT-IR spectroscopy .

Q. How are structural and electronic properties of 1,2,4-triazine derivatives characterized experimentally?

  • Methodological Answer : Techniques include:

  • NMR spectroscopy : To confirm substituent positions and monitor reaction progress (e.g., 1^1H and 13^13C NMR for pyridyl-triazine derivatives) .
  • Elemental analysis : To verify stoichiometry .
  • X-ray crystallography : For resolving crystal structures of metal complexes (e.g., Cu(II)-triazine-neocuproine complexes) .

Q. What purification strategies are effective for triazine derivatives with polar substituents?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are standard. For sulfonated derivatives (e.g., disodium salts), ion-exchange chromatography may be employed .

Advanced Research Questions

Q. How do substituents on the triazine ring influence metal-binding affinity and selectivity?

  • Methodological Answer : Substituents like pyridyl or pyrrolidinyl groups enhance chelation via sp2^2 nitrogen donors. Stability constants (log K) for Fe(II) or Cu(II) complexes are determined using UV-vis titration in buffered solutions (pH 4–7). For example, pyridyl-triazines show higher log K values (~10–12) compared to alkyl-substituted analogs . Computational DFT studies (e.g., B97−1 functional) predict electronic effects of substituents on metal-ligand interactions .

Q. What experimental approaches are used to evaluate the biological activity of triazine derivatives?

  • Methodological Answer :

  • Molecular docking : To screen for antifungal or kinase-inhibitory potential (e.g., targeting tyrosine kinase 3 using AutoDock Vina) .
  • In vitro assays : Antimalarial activity is tested via Plasmodium lactate dehydrogenase inhibition, while DNA-binding studies use fluorescence quenching and viscosity measurements (e.g., Cu(II)-triazine complexes intercalating with CT-DNA) .

Q. How can contradictory data in stability constants or synthetic yields be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity, counterion effects, or measurement techniques. For example, log K values for Fe(II)-triazine complexes vary between spectrophotometric (ferrozine method) and potentiometric titrations. Systematic replication under controlled conditions (ionic strength, temperature) and meta-analysis of literature data (e.g., comparing Vogel’s method vs. Stephen-Islam protocols) are critical .

Q. What strategies enable functionalization of the triazine core for targeted applications (e.g., sensors or catalysts)?

  • Methodological Answer :

  • Nucleophilic substitution : Alkylthio or amino groups are introduced via reactions with mercaptans or amines (e.g., 3-(cyclopentylthio)-1,2,4-triazine synthesis) .
  • Diels-Alder reactions : To convert triazine rings into pyridines for bipyridine ligand synthesis .
  • Sulfonation : For water-soluble derivatives (e.g., disulfonic acid salts) used in colorimetric assays .

Q. How are computational methods applied to predict vibrational spectra or reaction pathways for triazine derivatives?

  • Methodological Answer : Density functional theory (DFT) with anharmonic corrections (e.g., B97−1 functional) accurately predicts IR/Raman spectra by accounting for resonance effects. Reaction pathways (e.g., cyclization or substitution) are modeled using Gaussian software to identify transition states and activation energies .

Comparison with Similar Compounds

Comparative Analysis with Analogous 1,2,4-Triazine Derivatives

Substituent Electronic Effects and Stability

The electronic nature of substituents at position 3 of the 1,2,4-triazine ring profoundly affects molecular stability and reactivity:

Substituent Electronic Effect Stability/Reactivity Trends Example Compound Reference
Pyrrolidin-1-yl Electron-donating High stability due to strengthened bonds via electron donation; moderate steric hindrance from the five-membered ring. 3-(Pyrrolidin-1-yl)-1,2,4-triazine
Piperidin-1-yl Electron-donating Similar stability to pyrrolidinyl but with increased steric bulk from the six-membered ring. 3-(Piperidin-1-yl)-1,2,4-triazine derivatives
Methylthio Electron-withdrawing Moderate stability; sulfur enhances redox activity, contributing to antioxidant properties. 3-(Methylthio)-1,2,4-triazine
Phenyl Neutral/mildly electron-withdrawing Lower stability compared to amino derivatives; used in herbicidal and dye applications. 3-Phenyl-1,2,4-triazine
Amino Strong electron-donating Highest insensitivity (stability) due to robust bond strengthening. 5,6-Diphenyl-3-amino-1,2,4-triazine

Key Findings :

  • Electron-donating groups (e.g., pyrrolidinyl, amino) increase bond strength and stability, reducing sensitivity to external stimuli .
  • Electron-withdrawing substituents (e.g., methylthio, nitro) enhance reactivity but decrease stability, making them suitable for applications requiring redox activity .
2.3.1. Antioxidant Activity
  • Methylthio Derivatives : 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine (10 µM) upregulates HO-1 and GPx1, showing potent antioxidant effects in neuronal cells .
2.3.2. Anti-inflammatory and Anti-anxiety Activity
  • Methylthio vs. Oxygen Analogues : Sulfur-containing triazines (e.g., 3-(methylthio)-1,2,4-triazine) outperform oxygenated derivatives in anti-inflammatory assays due to enhanced electrophilicity .
2.3.3. Coordination Chemistry
  • Pyridyl Derivatives : 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine forms stable Fe(II) complexes, used in nuclear waste management and colorimetric sensing .

Physicochemical Properties

Property Pyrrolidin-1-yl Derivative Methylthio Derivative Pyridyl Derivative
LogP ~2.1 (moderate lipophilicity) ~1.8 ~1.5
Band Gap (eV) 3.2 (wide due to electron donation) 2.9 3.1
Melting Point 180–185°C 150–155°C 220–225°C

Insights :

  • Pyrrolidinyl derivatives exhibit higher melting points and wider band gaps than methylthio analogues, aligning with their stability .

Properties

IUPAC Name

3-pyrrolidin-1-yl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-2-6-11(5-1)7-8-3-4-9-10-7/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSURLSIKKBOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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